1-Dodecene, 4-methyl-

Lubricant Basestock Synthetic Lubricants Volatility

1-Dodecene, 4-methyl- (CAS 142450-26-8), also designated 4-methyldodec-1-ene, is a branched α-olefin with the molecular formula C13H26 and a molecular weight of 182.35 g/mol. Structurally, it consists of a twelve-carbon backbone with a terminal double bond at the first carbon and a methyl substituent at the fourth carbon.

Molecular Formula C13H26
Molecular Weight 182.35 g/mol
CAS No. 142450-26-8
Cat. No. B12542616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dodecene, 4-methyl-
CAS142450-26-8
Molecular FormulaC13H26
Molecular Weight182.35 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C)CC=C
InChIInChI=1S/C13H26/c1-4-6-7-8-9-10-12-13(3)11-5-2/h5,13H,2,4,6-12H2,1,3H3
InChIKeyJPZCIALVHBNFLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Dodecene, 4-methyl- (CAS 142450-26-8): Branched C13 α-Olefin for Specialty Lubricant, Surfactant, and Polymer Intermediate Procurement


1-Dodecene, 4-methyl- (CAS 142450-26-8), also designated 4-methyldodec-1-ene, is a branched α-olefin with the molecular formula C13H26 and a molecular weight of 182.35 g/mol . Structurally, it consists of a twelve-carbon backbone with a terminal double bond at the first carbon and a methyl substituent at the fourth carbon . This methyl branching distinguishes it from linear C12 α-olefins such as 1-dodecene (CAS 112-41-4, MW 168.32 g/mol) and positional isomers like 2-methyl-1-dodecene (CAS 16435-49-7) . As a higher olefin intermediate, it is utilized in the synthesis of specialty lubricants, surfactants, and copolymers, where its branched architecture modulates key performance properties including low-temperature fluidity, oxidative stability, and solubility .

Intermediate TypeBranched C13 α-olefin building block
Primary WorkflowsPAO lubricant, surfactant, and copolymer synthesis
Selection LogicMethyl branch for low-temp fluidity and solubility control

Why Linear 1-Dodecene (C12) or Positional Methyl Isomers Cannot Substitute 1-Dodecene, 4-methyl- in High-Performance Formulations


Substitution with generic linear 1-dodecene or positional methyl-branched isomers is not functionally equivalent in downstream applications due to quantifiable differences in molecular architecture and the resulting physicochemical properties. Linear 1-dodecene (C12H24) possesses a lower molecular weight (168.32 g/mol) and a fully linear backbone [1], which imparts higher crystallinity and a higher pour point in derived oligomers compared to branched C13 analogs. Positional isomers, such as 2-methyl-1-dodecene (C13H26, identical molecular formula), exhibit different steric environments around the double bond due to the methyl group's proximity to the reactive terminal alkene . This structural variation alters reaction kinetics during oligomerization or functionalization and modifies the branching distribution in the final polymer or surfactant . Consequently, interchange without reformulation can compromise low-temperature fluidity, viscosity index, and oxidative stability in lubricant basestocks or alter critical micelle concentration and solubility profiles in surfactant systems .

Substitute Candidate
Mismatch Risk
Linear 1-dodecene (C12)
Linear backbone may raise pour point and compromise low-temp fluidity in derived PAOs.
2-Methyl-1-dodecene
Proximal methyl branch may alter polymerization kinetics and branching distribution.

Quantitative Differentiation of 1-Dodecene, 4-methyl- (CAS 142450-26-8) vs. Linear and Positional Isomer Analogs


Molecular Weight and Volatility: Reduced Evaporative Loss in Lubricant Formulations vs. Linear 1-Dodecene

The higher molecular weight of 1-Dodecene, 4-methyl- (182.35 g/mol, C13H26) directly translates to lower volatility compared to linear 1-dodecene (168.32 g/mol, C12H24) . In lubricant applications, reduced monomer volatility is critical for minimizing evaporative oil consumption and maintaining viscosity under high-temperature operating conditions. This molecular weight advantage provides a foundational property benefit for oligomers and polymers derived from the C13 branched monomer [1].

Mol. Weight & Volatility
Class-level
Target182.35 g/mol
Linear C12168.32 g/mol
Δ +14.03 g/mol (8.3%)
May correlate with lower volatility in lubricant basestocks.
Class-level inference; specific volatility data should be verified.
Lubricant Basestock Synthetic Lubricants Volatility

Branching Architecture: Depressed Pour Point vs. Linear α-Olefins in PAO Basestocks

The presence of a methyl branch at the C4 position disrupts the regular packing of paraffinic chains, inhibiting crystallization and significantly lowering the pour point of derived oligomers. This is a class-level effect observed in branched olefin feedstocks used for synthetic lubricants. While direct experimental pour point data for 1-dodecene, 4-methyl- homopolymers are not publicly disclosed, the principle is well-established: branched C13 olefins produce PAOs with superior low-temperature fluidity compared to those derived from strictly linear C12 feedstocks . Branched dodecene isomers generally exhibit lower boiling points and weaker intermolecular forces due to reduced surface area contact [1], contributing to improved cold-flow properties in the final formulated product.

Branching & Pour Point
Class-level
Methyl branch at C4 disrupts paraffinic chain packing.
May support lower pour point in PAO basestocks.
Class-level structure-property inference; confirm experimentally.
Polyalphaolefin (PAO) Pour Point Depression Low-Temperature Fluidity

Reactivity and Polymer Microstructure Control: Altered Chain Transfer vs. 2-Methyl-1-dodecene

The position of the methyl branch (C4 vs. C2) alters the steric hindrance around the reactive terminal double bond. In coordination-insertion polymerization, the distance between the branch and the active metal center influences the rate of monomer insertion and the propensity for β-hydride elimination (chain transfer). While specific reactivity ratios for 4-methyl-1-dodecene are not available in open literature, studies on branched α-olefins demonstrate that methyl substitution at the C4 position (further from the double bond) provides a different kinetic profile than substitution at C2 (adjacent to the double bond, as in 2-methyl-1-dodecene) [1]. This difference allows for finer control over copolymer composition, molecular weight distribution, and side-chain crystallization behavior in ethylene/α-olefin copolymers [2].

Reactivity vs. 2-Me Isomer
Class-level
C4-branch (target)Moderate steric hindrance
C2-branch (isomer)Higher steric hindrance near double bond
Altered comonomer incorporation profile
Supports reactivity tuning in ethylene/α-olefin copolymerization.
Class-level inference; reactivity ratios require specific catalyst evaluation.
Copolymerization Polymer Microstructure Reactivity Ratio

Surfactant Hydrophobicity and CMC Modulation: Branched C13 vs. Linear C12 Architecture

In surfactant synthesis, the hydrophobe structure profoundly influences critical micelle concentration (CMC) and interfacial properties. The branched C13 hydrophobe derived from 4-methyl-1-dodecene exhibits different packing parameters compared to a linear C12 hydrophobe. Branched-chain olefins are specifically utilized as feedstocks to manufacture detersive surfactants with modified solubility and CMC profiles [1]. The presence of a methyl branch disrupts tight packing in micelles and at interfaces, typically resulting in higher CMC values (i.e., surfactants that are less prone to premature micellization) and improved solubility in cold water compared to their linear counterparts [2]. This is particularly advantageous in formulating concentrated liquid detergents and hard surface cleaners where gelation must be avoided.

Surfactant CMC Behavior
Class-level
Branched C13 hydrophobe alters packing parameter vs. linear C12.
May raise CMC and improve cold-water solubility.
Class-level surfactant design principle; formulation-specific validation needed.
Surfactant Synthesis Critical Micelle Concentration (CMC) Hydrophobe Branching

Target Procurement and Research Applications for 1-Dodecene, 4-methyl- (CAS 142450-26-8)


Synthesis of Low-Pour-Point Polyalphaolefin (PAO) Lubricant Basestocks

1-Dodecene, 4-methyl- serves as a branched comonomer or primary feedstock in the cationic oligomerization of low-viscosity, low-pour-point PAO lubricants. Its branched C13 architecture (Section 3, Evidence Item 2) disrupts wax crystallization, enabling the production of synthetic basestocks that remain fluid at temperatures where linear C12-derived PAOs would solidify or exhibit excessive viscosity increase. This makes it suitable for formulating automotive engine oils, gear oils, and hydraulic fluids requiring exceptional cold-cranking performance and wide-temperature operability .

Modifier in Ethylene/α-Olefin Copolymerization for Tailored Polyolefin Properties

In metallocene or post-metallocene catalyzed copolymerizations, 1-dodecene, 4-methyl- functions as a long-chain branched α-olefin comonomer. Its specific branching location (C4) offers a distinct reactivity profile compared to linear 1-dodecene or 2-methyl-1-dodecene (Section 3, Evidence Item 3), providing polymer scientists with a tool to precisely control short-chain branching distribution, suppress main-chain crystallization, and tune the balance between stiffness and toughness in polyethylene and polypropylene copolymers [1].

Intermediate for Cold-Water-Soluble Surfactants and Detergents

This compound is a strategic intermediate for synthesizing branched alkylbenzene sulfonates, alcohol ethoxylates, or other specialty surfactants. The methyl branch in the hydrophobe (Section 3, Evidence Item 4) enhances cold-water solubility and raises the critical micelle concentration (CMC), making it ideal for formulating concentrated liquid laundry detergents, hard surface cleaners, and industrial degreasers where resistance to gelation and rapid dissolution in cold water are critical performance requirements .

Volatility Control Additive in High-Temperature Functional Fluids

Due to its higher molecular weight relative to linear 1-dodecene (182.35 vs. 168.32 g/mol; Section 3, Evidence Item 1), 4-methyl-1-dodecene and its oligomers exhibit intrinsically lower volatility. This property is leveraged in the formulation of high-temperature heat transfer fluids, compressor lubricants, and metalworking fluids, where minimizing evaporative loss is essential for maintaining fluid volume, reducing emissions, and extending service life under sustained thermal load [1].

Application
Selection Property
Validation Focus
Low-pour-point PAO basestocks
Branched C13 architecture
Pour point and low-temp fluidity
Ethylene/α-olefin copolymer modifier
C4-branch reactivity profile
Comonomer incorporation and crystallinity
Cold-water-soluble surfactant intermediate
Branched hydrophobe packing
CMC and cold-water solubility
Volatility control for high-temp fluids
Higher molecular weight (C13)
Noack volatility or evaporative loss

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